D-Configuration is Essential for Muramyl Dipeptide (MDP) Immunoadjuvant Activity
The immunostimulatory activity of N-acetylmuramyl-L-alanyl-D-isoglutamine (muramyl dipeptide, MDP) is strictly dependent on the D-isoglutamine (D-Glutamic acid alpha-amide) residue. While in vivo studies demonstrate that analogs of MDP containing D-isoglutamine provide significant protection against bacterial and fungal infections, substitution with L-isoglutamine abolishes this activity [1]. For example, treatment with the MDP analog N-acetyl-nor-muramyl-L-alanyl-D-isoglutamine showed enhanced protective efficacy compared to the parent MDP [1].
| Evidence Dimension | In vivo protection against Pseudomonas aeruginosa infection |
|---|---|
| Target Compound Data | MDP analog (containing D-isoglutamine) provides significant protection at 80 mg/kg/day |
| Comparator Or Baseline | MDP analog with L-isoglutamine (not quantifiable; activity is abolished) |
| Quantified Difference | Activity is strictly dependent on D-configuration; L-isomer is inactive. |
| Conditions | Murine model of intraperitoneal infection; pre-treatment with 80 mg/kg/day for 4 days before infection |
Why This Matters
For research requiring a functional immunoadjuvant, only the D-isoglutamine stereoisomer is active, making D-Glutamic acid alpha-amide, HCl the mandatory starting material for synthesizing MDP and its analogs.
- [1] Fraser-Smith, E.B., Eppstein, D.A., Larsen, M.A., Matthews, T.R. Protective effect of muramyl dipeptide analogs against infections of Pseudomonas aeruginosa or Candida albicans in mice. Infect. Immun. 1981, 34 (3), 676-683. View Source
